Absence of Target-Specific Activity Data
A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent documents failed to identify any direct, quantitative biological assay result (e.g., IC50, Ki) for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide against any specific molecular target. The closest available data is class-level SAR for the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core, which shows that CaV2.2 inhibitory activity is highly dependent on the amide substituent [1]. This critical data gap means a head-to-head performance comparison against any specific analog is currently impossible.
| Evidence Dimension | Target-specific activity (e.g., CaV2.2 IC50) |
|---|---|
| Target Compound Data | No public data available. |
| Comparator Or Baseline | Closest class analogs from Winters et al. (2014) show CaV2.2 IC50 values ranging from low nanomolar to micromolar, depending on the specific amide substituent [1]. |
| Quantified Difference | Not calculable. |
| Conditions | Not applicable. |
Why This Matters
Without target-specific quantitative data, there is no empirical basis to select this compound over any other member of its structural class for a biological experiment.
- [1] Winters MP, Subasinghe NL, Wall MJ, et al. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorg Med Chem Lett. 2014;24(9):2057-2061. doi:10.1016/j.bmcl.2014.03.063 View Source
